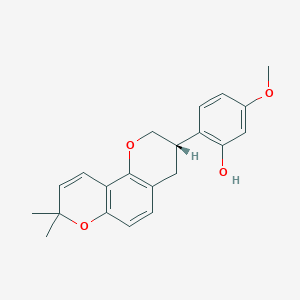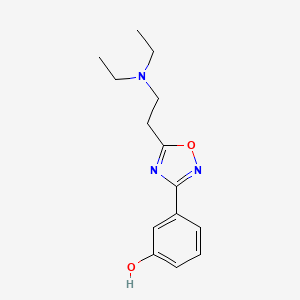
m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol: is a complex organic compound featuring a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.
Introduction of the diethylaminoethyl group: This step often involves the alkylation of the oxadiazole ring with diethylaminoethyl chloride in the presence of a base like potassium carbonate.
Attachment of the phenol group: The final step involves the coupling of the oxadiazole derivative with a phenol, which can be facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, potassium carbonate.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to the presence of the oxadiazole ring, which is known for its fluorescence properties. It can help in studying cellular processes and imaging applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism by which m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The diethylaminoethyl group can enhance its solubility and facilitate its interaction with biological membranes, while the oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
m-(5-(2-(Dimethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol: Similar structure but with dimethylamino instead of diethylamino group.
m-(5-(2-(Diethylamino)ethyl)-1,2,4-thiadiazol-3-yl)phenol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the diethylaminoethyl group enhances its solubility and potential biological activity, while the oxadiazole ring provides stability and fluorescence properties, making it versatile for various applications.
Properties
CAS No. |
93864-33-6 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-[5-[2-(diethylamino)ethyl]-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C14H19N3O2/c1-3-17(4-2)9-8-13-15-14(16-19-13)11-6-5-7-12(18)10-11/h5-7,10,18H,3-4,8-9H2,1-2H3 |
InChI Key |
JYZREZKFCPJPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


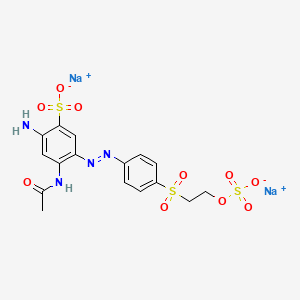
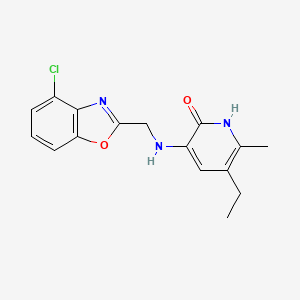
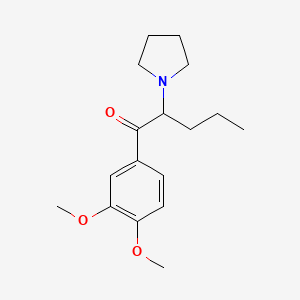

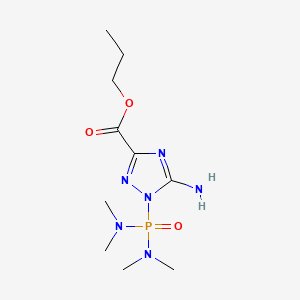
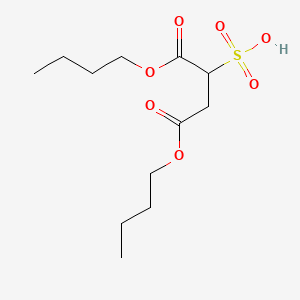
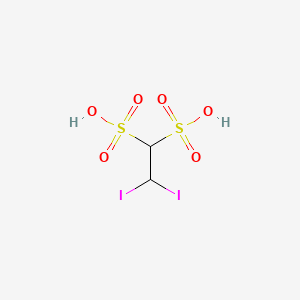
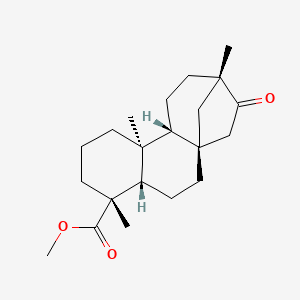

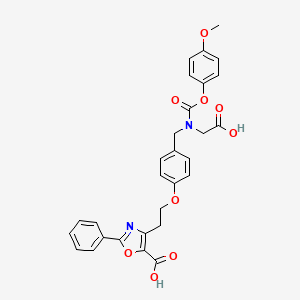
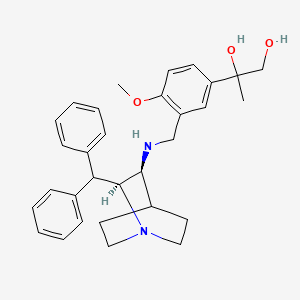
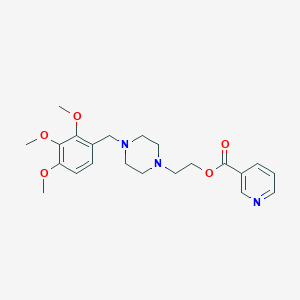
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
